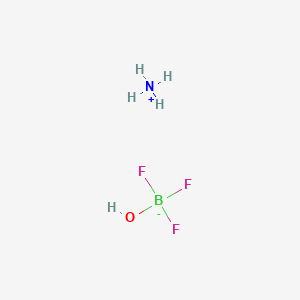![molecular formula C₁₆H₂₇FN₂O₅Si B1145282 (2'R)-2'-Deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine CAS No. 1244762-86-4](/img/new.no-structure.jpg)
(2'R)-2'-Deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2’R)-2’-Deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine is a synthetic nucleoside analog. This compound is structurally modified to enhance its stability and efficacy in various biochemical applications. The modifications include the addition of a fluoro group, a methyl group, and a tert-butyldimethylsilyl (TBDMS) protecting group, which collectively contribute to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’R)-2’-Deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine typically involves multiple steps:
Starting Material: The synthesis begins with a suitable uridine derivative.
Fluorination: Introduction of the fluoro group at the 2’ position is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Methylation: The 2’ position is also methylated using methyl iodide in the presence of a base like sodium hydride.
Protection: The 3’-hydroxyl group is protected with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 2’ position.
Reduction: Reduction reactions can target the fluoro group, potentially converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the 2’ position, replacing the fluoro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of 2’-oxo derivatives.
Reduction: Formation of 2’-hydroxy derivatives.
Substitution: Formation of 2’-substituted uridine analogs.
科学研究应用
Chemistry
In chemistry, (2’R)-2’-Deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine is used as a building block for the synthesis of more complex nucleoside analogs. Its unique structure allows for the study of steric and electronic effects in nucleoside chemistry.
Biology
In biological research, this compound is used to study the mechanisms of nucleic acid interactions and enzyme specificity. Its modifications can help in understanding the role of specific functional groups in biological processes.
Medicine
Medically, this compound has potential applications in antiviral and anticancer therapies. Its stability and resistance to enzymatic degradation make it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of oligonucleotides for genetic research and diagnostics. Its stability and ease of incorporation into nucleic acid sequences make it valuable for various biotechnological applications.
作用机制
The mechanism of action of (2’R)-2’-Deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine involves its incorporation into nucleic acids. The fluoro and methyl groups enhance its binding affinity and specificity for certain enzymes and receptors. The TBDMS group protects the molecule from enzymatic degradation, allowing it to exert its effects more efficiently.
相似化合物的比较
Similar Compounds
2’-Fluoro-2’-deoxyuridine: Lacks the methyl and TBDMS groups, making it less stable.
2’-Methyl-2’-deoxyuridine: Lacks the fluoro and TBDMS groups, affecting its binding properties.
3’-O-TBDMS-2’-deoxyuridine: Lacks the fluoro and methyl groups, impacting its overall efficacy.
Uniqueness
(2’R)-2’-Deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine is unique due to the combination of fluoro, methyl, and TBDMS groups. This combination enhances its stability, binding affinity, and resistance to enzymatic degradation, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
1244762-86-4 |
|---|---|
分子式 |
C₁₆H₂₇FN₂O₅Si |
分子量 |
374.48 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/structure/B1145208.png)
